molecular formula C9H8FNO3 B12938238 Ethyl 2-(3-fluoropyridin-2-yl)-2-oxoacetate

Ethyl 2-(3-fluoropyridin-2-yl)-2-oxoacetate

Cat. No.: B12938238
M. Wt: 197.16 g/mol
InChI Key: VZRQYYIUCKFHBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(3-fluoropyridin-2-yl)-2-oxoacetate is a fluorinated pyridine derivative. Fluorinated pyridines are known for their interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing fluorine atoms in the aromatic ring. These compounds have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

Chemical Reactions Analysis

Ethyl 2-(3-fluoropyridin-2-yl)-2-oxoacetate undergoes several types of chemical reactions, including:

Mechanism of Action

The mechanism of action of ethyl 2-(3-fluoropyridin-2-yl)-2-oxoacetate involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom in the aromatic ring significantly influences its reactivity and interaction with biological molecules. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 2-(3-fluoropyridin-2-yl)-2-oxoacetate can be compared with other fluorinated pyridines and similar compounds, such as:

This compound stands out due to its specific structure and the presence of the ethyl ester group, which can influence its reactivity and applications.

Properties

Molecular Formula

C9H8FNO3

Molecular Weight

197.16 g/mol

IUPAC Name

ethyl 2-(3-fluoropyridin-2-yl)-2-oxoacetate

InChI

InChI=1S/C9H8FNO3/c1-2-14-9(13)8(12)7-6(10)4-3-5-11-7/h3-5H,2H2,1H3

InChI Key

VZRQYYIUCKFHBN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C1=C(C=CC=N1)F

Origin of Product

United States

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